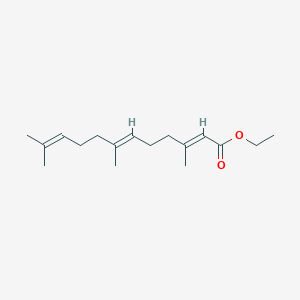
ethyl (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoate
货号 B025232
分子量: 264.4 g/mol
InChI 键: RAVLTUCAFRTDRY-NWFDBUFXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US04123465
Procedure details


Sodium (12 g.) was dissolved in 192 ml. of ethanol and to this solution was added dropwise 60.5 g. of geranylacetone and 102.4 g. of triethylphosphonoacetate in 240 ml. of benzene. The reaction mixture was stirred overnight, then poured over 180 g. of ice and 180 ml. of water. The resulting mixture was extracted twice with 70 ml. of benzene. The organic phases were washed with H2O, dried over MgSO4 and concentrated under reduced pressure. Vacuum distillation gave 66.6 g. (81% yield) of ethyl-3,7,11-trimethyldodeca-2,6,10-trienoate having at C2C3, E/Z ≃ 4.25 and at C6C7, E/Z ≃ 1.5; b.p. 160°-165° C. (0.25 mmHg); 81% yield based on geranyl acetone. This ester was hydrolyzed by the procedure to Example 1 to 3,7,11-trimethyldodeca-2,6,10-trienoic acid having at C2C3E/Z ≃ 3.5 and at C6C7E/Z ≃ 1.5, b.p. 175° C. (1 mm). Yield 46.2 g. (86% based on the ester).



[Compound]
Name
triethylphosphonoacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four



Yield
81%
Identifiers


|
REACTION_CXSMILES
|
[Na].[CH2:2]([OH:4])[CH3:3].[CH2:5]([CH2:15][C:16](=O)[CH3:17])/[CH:6]=[C:7](/[CH2:9][CH2:10][CH:11]=[C:12]([CH3:14])[CH3:13])\[CH3:8].[CH:19]1[CH:24]=CC=CC=1.[OH2:25]>>[CH2:2]([O:4][C:24](=[O:25])[CH:19]=[C:16]([CH3:17])[CH2:15][CH2:5][CH:6]=[C:7]([CH3:8])[CH2:9][CH2:10][CH:11]=[C:12]([CH3:14])[CH3:13])[CH3:3] |^1:0|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
12 g
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(\C=C(/C)\CCC=C(C)C)CC(C)=O
|
Step Four
[Compound]
|
Name
|
triethylphosphonoacetate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC=C1
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
poured over 180 g
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The resulting mixture was extracted twice with 70 ml
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic phases were washed with H2O
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Vacuum distillation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave 66.6 g
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(C=C(CCC=C(CCC=C(C)C)C)C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 81% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
